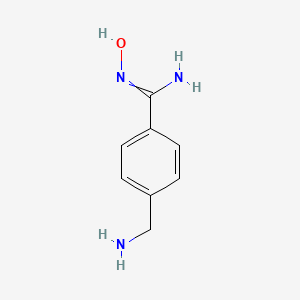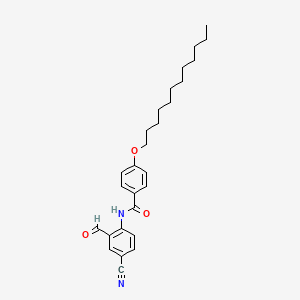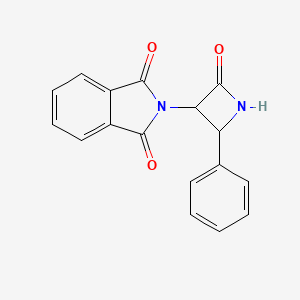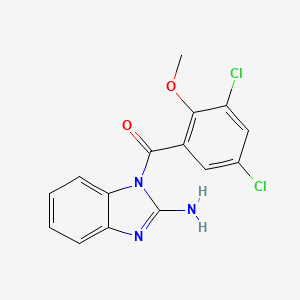![molecular formula C21H25NO B14249003 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine CAS No. 185138-84-5](/img/structure/B14249003.png)
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is a complex organic compound that features a piperidine ring and an oxirane ring with diphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine typically involves the reaction of piperidine with an appropriate oxirane derivative. One common method involves the reaction of 3,3-diphenyloxirane with 2-(piperidin-1-yl)ethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with various biological activities.
3,3-Diphenyloxirane:
N-alkylpiperidines: Compounds with similar structural features and biological activities.
Uniqueness
1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine is unique due to the combination of the piperidine and oxirane rings, which imparts distinct chemical and biological properties. This dual functionality allows for a wide range of applications and reactivity, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
185138-84-5 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
1-[2-(3,3-diphenyloxiran-2-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H25NO/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)20(23-21)14-17-22-15-8-3-9-16-22/h1-2,4-7,10-13,20H,3,8-9,14-17H2 |
Clé InChI |
SZFDRNJNSGNVNM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC2C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
methanone](/img/structure/B14248968.png)

![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)





